molecular formula C10H12ClNO4 B1428184 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1346446-96-5

7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1428184
CAS No.: 1346446-96-5
M. Wt: 245.66 g/mol
InChI Key: MFZAXAGRAFMJGA-UHFFFAOYSA-N
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Description

7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a dioxin moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which undergoes further reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both chloro and dimethoxymethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-13-10(14-2)7-6(11)5-12-9-8(7)15-3-4-16-9/h5,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZAXAGRAFMJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C2C(=NC=C1Cl)OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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